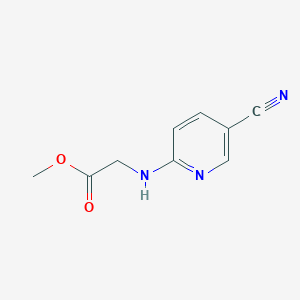

Methyl (5-cyanopyridin-2-yl)glycinate

Description

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

methyl 2-[(5-cyanopyridin-2-yl)amino]acetate |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)6-12-8-3-2-7(4-10)5-11-8/h2-3,5H,6H2,1H3,(H,11,12) |

InChI Key |

LQUZQWAHCGMCFL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC1=NC=C(C=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-cyanopyridin-2-yl)glycinate typically involves the reaction of 5-cyanopyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with methanol to form the methyl ester. The reaction conditions generally include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-cyanopyridin-2-yl)glycinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (5-cyanopyridin-2-yl)glycinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (5-cyanopyridin-2-yl)glycinate involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or other interactions with enzymes or receptors, potentially inhibiting their activity. The ester group can also participate in hydrolysis reactions, releasing the active glycine derivative. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound is structurally distinct from related glycinate esters due to its unique substitution pattern:

Key Insight: The 5-cyano group in this compound increases polarity and may enhance DNA interaction efficiency compared to non-cyano analogs .

Physicochemical Properties

- Stability: Electron-withdrawing cyano groups may enhance stability under acidic conditions but could make the compound prone to nucleophilic attack at the nitrile site.

Biological Activity

Methyl (5-cyanopyridin-2-yl)glycinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNO. The presence of the cyanopyridine moiety suggests potential interactions with various biological targets, particularly in cancer treatment and other therapeutic areas.

The biological activity of this compound is primarily attributed to its ability to modulate apoptotic pathways and inhibit specific enzymes involved in cancer cell proliferation. Research indicates that compounds with similar structures can significantly activate apoptotic cell death in cancer cell lines.

Apoptosis Induction

In a study involving compounds derived from pyridine, it was found that certain derivatives activated apoptosis in MCF-7 breast cancer cells. For instance, a related compound demonstrated an increase in total apoptosis by 33.43% compared to untreated controls . This suggests that this compound may exert similar effects through its structural characteristics.

Cytotoxicity Studies

Cytotoxicity assays provide insight into the effectiveness of this compound against various cancer cell lines. The following table summarizes the cytotoxic effects observed in related studies:

| Compound Name | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 12 | MCF-7 | 0.5 | Apoptosis induction |

| Doxorubicin | MCF-7 | 2.14 | Topoisomerase inhibition |

| Compound 12 | HepG2 | 5.27 | Apoptosis induction |

These findings indicate that this compound could be a promising candidate for further development as an anticancer agent, particularly due to its low IC values compared to established chemotherapeutics like doxorubicin .

Case Studies and Research Findings

Several studies have explored the biological activity of pyridine-based compounds similar to this compound. Notably:

- Apoptotic Activity : A compound structurally related to this compound induced significant apoptotic activity in MCF-7 cells, with a notable increase in early and late apoptosis rates .

- Cell Cycle Arrest : Treatment with related compounds resulted in cell cycle arrest at the S-phase, indicating interference with DNA synthesis and cellular proliferation pathways .

- Tumor Inhibition : In vivo studies demonstrated that similar compounds could inhibit tumor growth by approximately 42.1% in solid tumors in SEC-bearing mice, highlighting their potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (5-cyanopyridin-2-yl)glycinate, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between functionalized pyridine derivatives and glycine esters. For example, analogous glycinate derivatives are synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions with catalysts like triethylamine . Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of catalyst for higher yields) and purification via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly the cyanopyridinyl and glycinate moieties. Mass spectrometry (MS) provides molecular weight validation, while Infrared (IR) spectroscopy identifies functional groups like nitriles (-CN) and ester carbonyls . High-performance liquid chromatography (HPLC) with UV detection (>97% purity) ensures product homogeneity .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies recommend storage at –20°C in inert atmospheres (argon) to prevent hydrolysis of the ester group. Degradation kinetics can be monitored via HPLC under accelerated conditions (e.g., 40°C/75% humidity), with periodic NMR checks for ester bond integrity .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., cyano groups) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing cyano group on the pyridine ring enhances electrophilicity, facilitating Suzuki-Miyaura couplings. Density Functional Theory (DFT) calculations can predict reactive sites, while kinetic studies (e.g., varying palladium catalysts) optimize yields. Contrasting data from similar compounds (e.g., nitrophenyl derivatives) highlight steric vs. electronic trade-offs .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from metabolic instability (e.g., ester hydrolysis). To address this:

- Use LC-MS/MS to identify metabolites in plasma .

- Modify the glycinate moiety with prodrug strategies (e.g., tert-butyl esters) to enhance bioavailability .

- Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Step 1 : Synthesize analogs with varied substituents (e.g., replacing cyano with methoxy or halogens) .

- Step 2 : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Step 3 : Apply QSAR models to correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

- Example: Methyl N-(2,4-dimethoxyphenyl) derivatives showed improved cyclooxygenase inhibition due to methoxy group resonance effects .

Q. What advanced computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to proteins like cytochrome P450. Key parameters:

- Free energy calculations (MM-PBSA) validate docking poses.

- Pharmacophore mapping identifies critical H-bond donors/acceptors (e.g., glycinate’s amine group) .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be troubleshooted?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.